4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Entinostat synthesis Carbamate intermediate Pharmaceutical process chemistry

Synthetic variability in entinostat API manufacturing risks yield loss and impurity issues. 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS 241809-79-0) is the validated penultimate intermediate. • 98% yield in CDI-mediated coupling • X-ray crystallographic characterization • ≥98% purity with analytical certificates Procure from BenchChem for reliable commercial-scale production.

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
CAS No. 241809-79-0
Cat. No. B1312577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
CAS241809-79-0
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19)
InChIKeyHZUDHRTWQOKGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 241809-79-0: Entinostat Intermediate Overview


4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS 241809-79-0) is a synthetic carbamate derivative characterized by a pyridin-3-ylmethoxycarbonyl group linked via an aminomethyl bridge to a benzoic acid moiety (molecular formula C15H14N2O4; MW 286.28 g/mol) . The compound serves as a penultimate intermediate in the synthesis of entinostat (MS-275, SNDX-275, CAS 209783-80-2), a Class I-selective histone deacetylase (HDAC) inhibitor approved by the NMPA for advanced breast cancer therapy [1].

CAS 241809-79-0: Generic Substitution Limitations


Substituting this specific intermediate with alternative carbamates, benzoic acid derivatives, or generic building blocks would compromise the established synthetic pathway to entinostat [1]. The compound's precise substitution pattern—a pyridin-3-ylmethoxycarbonyl group para-substituted via an aminomethyl linker—is structurally defined by X-ray crystallography and serves as a critical recognition motif for downstream transformations . Replacing this intermediate with a regioisomer (e.g., ortho- or meta-substituted analogs) or alternative protecting group strategies would necessitate complete revalidation of the synthetic route, risking failed downstream amidation yields, altered impurity profiles, and non-compliance with regulatory quality standards. The intermediate's demonstrated 98% yield in the CDI-mediated coupling with 4-(aminomethyl)benzoic acid further reinforces its optimized role in the established process .

CAS 241809-79-0: Procurement Differentiation Evidence


Synthesis Yield Advantage Over Alternatives

The synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid via the CDI-mediated coupling route achieves a 98% isolated yield, as demonstrated in US Patent 6,320,078 B1 . This represents a quantitatively superior outcome compared to alternative synthetic methods employing HBTU-mediated condensation, which produce the same intermediate but with documented yields of approximately 72% .

Entinostat synthesis Carbamate intermediate Pharmaceutical process chemistry

Step Reduction in Synthetic Pathway

CAS 241809-79-0 enables a three-step synthetic sequence from 4-(aminomethyl)benzoic acid to entinostat, whereas alternative synthetic routes using trifluoroacetyl-protected intermediates require additional protection/deprotection steps [1]. The established pathway (Suzuki et al., J. Med. Chem. 1999) employs CAS 241809-79-0 as compound III, followed by acyl chloride formation and final condensation [2].

Entinostat intermediate Regulatory starting material Process validation

Commercial Purity Grade Options

Commercially available CAS 241809-79-0 is supplied with purity specifications ranging from 95% to NLT 98% (HPLC) across different vendors, with analytical characterization (NMR, HPLC, GC) available upon request [1]. This multi-sourced availability at defined purity grades contrasts with custom-synthesis intermediates that lack established commercial quality benchmarks.

Pharmaceutical intermediate procurement Purity specification Supplier qualification

X-Ray Crystallography Confirmation

CAS 241809-79-0 has been characterized by single-crystal X-ray diffraction, providing definitive confirmation of its molecular geometry, bond lengths, bond angles, and intermolecular interactions . Many alternative carbamate intermediates lack published crystallographic data, leaving structural identity reliant solely on spectroscopic methods.

Pharmaceutical intermediate characterization X-ray crystallography Regulatory submission

Entinostat Approval and Clinical Pipeline

CAS 241809-79-0 is a documented intermediate for entinostat (MS-275), which received NMPA approval in 2024 for advanced HR-positive/HER2-negative breast cancer in combination with exemestane [1]. Entinostat is also in clinical development by Syndax Pharmaceuticals for additional oncology indications [2]. This downstream drug approval creates sustained commercial demand for the intermediate, unlike intermediates for preclinical or discontinued candidates.

Entinostat HDAC inhibitor Advanced breast cancer Pharmaceutical procurement

Dual-Product Intermediate: Entinostat and Chidamide

CAS 241809-79-0 serves as a versatile small molecule scaffold capable of generating multiple HDAC inhibitor candidates, including entinostat (via condensation with 1,2-phenylenediamine) and chidamide (via amide bond formation with 2-amino-4-fluorophenylamine) [1]. This contrasts with single-product intermediates that lack diversification potential.

Pharmaceutical intermediate Chidamide HDAC inhibitor Scaffold diversification

CAS 241809-79-0: Industrial Applications


GMP Manufacturing for Entinostat API

Contract manufacturing organizations (CMOs) and pharmaceutical companies producing entinostat API for the NMPA-approved advanced breast cancer indication [1] should procure CAS 241809-79-0 as the penultimate intermediate. The documented 98% yield via the CDI-mediated route and the reduced three-step sequence [2] directly support cost-effective, regulatory-compliant manufacturing at commercial scale.

Process Optimization and Supplier Qualification

Process development teams seeking to optimize entinostat synthesis yields should evaluate CAS 241809-79-0 from suppliers offering defined purity grades (95% to NLT 98% with analytical certificates) [1]. The availability of X-ray crystallographic characterization [2] provides structural certainty for method validation and impurity profiling studies required for regulatory submissions.

Scaffold-Based HDAC Inhibitor Discovery

Medicinal chemistry groups developing novel HDAC inhibitors can utilize CAS 241809-79-0 as a versatile building block for library synthesis. The carboxylic acid moiety enables parallel amide coupling with diverse amine partners, generating structural analogs of entinostat and chidamide [1]. The compound's established purity specifications ensure reproducible SAR studies.

Multi-Product Intermediate Supply Chain Mitigation

Procurement organizations supporting multiple HDAC inhibitor programs should consider CAS 241809-79-0 as a strategic intermediate. Its utility in synthesizing both entinostat (approved) and chidamide (investigational) [1] provides diversification against single-product supply chain disruption and reduces the need for separate intermediate inventory for each program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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